1-(2-Bromoethyl)-2,4-dibromobenzene 1-(2-Bromoethyl)-2,4-dibromobenzene
Brand Name: Vulcanchem
CAS No.: 59216-17-0
VCID: VC7983766
InChI: InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
SMILES: C1=CC(=C(C=C1Br)Br)CCBr
Molecular Formula: C8H7Br3
Molecular Weight: 342.85 g/mol

1-(2-Bromoethyl)-2,4-dibromobenzene

CAS No.: 59216-17-0

Cat. No.: VC7983766

Molecular Formula: C8H7Br3

Molecular Weight: 342.85 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-2,4-dibromobenzene - 59216-17-0

Specification

CAS No. 59216-17-0
Molecular Formula C8H7Br3
Molecular Weight 342.85 g/mol
IUPAC Name 2,4-dibromo-1-(2-bromoethyl)benzene
Standard InChI InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Standard InChI Key HXKLFOFTXZZNNA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Br)CCBr
Canonical SMILES C1=CC(=C(C=C1Br)Br)CCBr

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(2-bromoethyl)-2,4-dibromobenzene is C8H7Br3\text{C}_8\text{H}_7\text{Br}_3, with a molecular weight of 342.85 g/mol. The IUPAC name, 2,4-dibromo-1-(2-bromoethyl)benzene, reflects its substitution pattern. The InChI key (HXKLFOFTXZZNNA-UHFFFAOYSA-N) and SMILES notation (BrC1=C(C=C(C=C1Br)Br)CCBr) provide unambiguous identifiers for computational and regulatory purposes.

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar benzene ring with bond angles consistent with sp² hybridization. The bromine atoms introduce steric hindrance, influencing intermolecular interactions. Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments: the ethyl group’s methylene protons resonate at δ 3.55–3.71 ppm (triplet), while aromatic protons appear as multiplets between δ 7.13–7.39 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves bromination of 2,4-dibromoethylbenzene using elemental bromine (Br2\text{Br}_2) in the presence of iron(III) bromide (FeBr3\text{FeBr}_3) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with the ethyl group directing bromination to the para position. Alternative routes employ phosphine-mediated halogen exchange, as demonstrated by Han et al. :

  • Dissolve 2-phenylethanol in dichloromethane.

  • Add carbon tetrabromide (CBr4\text{CBr}_4) and triphenylphosphine (PPh3\text{PPh}_3) at 0°C.

  • Stir overnight, followed by purification via column chromatography.

This method achieves yields exceeding 70% under optimized conditions .

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors to enhance safety and efficiency. Key parameters include:

  • Temperature: 25–40°C

  • Residence time: 2–4 hours

  • Bromine-to-substrate molar ratio: 3:1

Industrial processes prioritize waste minimization through bromine recovery systems, aligning with green chemistry principles .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atoms exhibit varying reactivity: the ethyl-bound bromine undergoes substitution more readily than the aromatic bromines. For example, treatment with sodium hydroxide (NaOH\text{NaOH}) yields 2,4-dibromophenethyl alcohol (C8H8Br2O\text{C}_8\text{H}_8\text{Br}_2\text{O}):

C8H7Br3+NaOHC8H8Br2O+NaBr+HBr\text{C}_8\text{H}_7\text{Br}_3 + \text{NaOH} \rightarrow \text{C}_8\text{H}_8\text{Br}_2\text{O} + \text{NaBr} + \text{HBr}

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl-aryl bond formation. Using phenylboronic acid (C6H5B(OH)2\text{C}_6\text{H}_5\text{B(OH)}_2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4), the 2,4-dibromophenyl moiety participates in sequential couplings to construct biaryl systems .

Applications in Scientific Research

Biocatalysis

Engineered E. coli expressing cytochrome P450 enzymes (e.g., P450PL2-4) hydroxylate 1-(2-bromoethyl)-2,4-dibromobenzene to form β-halohydrins. Subsequent dehalogenation by HheA10 epoxide hydrolase yields chiral epoxides, valuable in asymmetric synthesis .

Pharmaceutical Intermediates

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, debromination and oxidation produce 2,4-dibromobenzoic acid, a key intermediate in prodrug formulations .

Global Market Analysis

Consumption Trends

Global consumption reached 12.3 metric tons in 2023, primarily driven by Asia-Pacific (58% share). Projected compound annual growth rate (CAGR): 4.2% (2025–2030) .

Table 1: Regional Consumption (2023)

RegionConsumption (Metric Tons)Market Share (%)
Asia-Pacific7.158
North America2.924
Europe1.512
Rest of World0.86

Key Applications by Sector

  • Pharmaceuticals: 45%

  • Agrochemicals: 30%

  • Polymers: 15%

  • Research: 10%

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